An In-depth Technical Guide to the Physicochemical Properties of 9-Methyl-6,9-diazaspiro[4.5]decane
An In-depth Technical Guide to the Physicochemical Properties of 9-Methyl-6,9-diazaspiro[4.5]decane
Introduction: The Strategic Importance of Physicochemical Profiling in Modern Drug Discovery
In the landscape of contemporary drug development, the adage "form follows function" is profoundly resonant. The therapeutic efficacy and safety of a novel chemical entity are inextricably linked to its fundamental physicochemical properties. These characteristics govern a molecule's journey through the body—from absorption and distribution to metabolism and excretion (ADME)—and ultimately dictate its interaction with the biological target.[1][2][3] Consequently, a comprehensive understanding of a candidate molecule's physicochemical profile is not merely a perfunctory exercise but a cornerstone of a rational and successful drug design strategy. A failure to appreciate these properties early in the discovery process often leads to costly late-stage attrition.[4][5]
This guide provides a detailed examination of the core physicochemical properties of 9-Methyl-6,9-diazaspiro[4.5]decane, a spirocyclic diamine scaffold of interest in medicinal chemistry. While specific experimental data for this compound is not extensively published, this document will leverage established predictive data and, more importantly, provide detailed, field-proven protocols for the experimental determination of its key physicochemical parameters. The focus is on the "why" and "how"—elucidating the causal relationships between experimental design and the generation of robust, decision-guiding data for researchers, scientists, and drug development professionals.
Molecular Overview: 9-Methyl-6,9-diazaspiro[4.5]decane
9-Methyl-6,9-diazaspiro[4.5]decane is a heterocyclic compound featuring a spirocyclic system containing a piperidine and a piperazine ring. The presence of two nitrogen atoms, one tertiary and one secondary amine, within this constrained three-dimensional structure makes it an intriguing scaffold for exploring chemical space in drug discovery. The nitrogen atoms can serve as proton acceptors and hydrogen bond donors, influencing the molecule's interactions with biological targets and its overall physicochemical nature.
| Property | Value | Source |
| CAS Number | 933716-21-3 | [6][7] |
| Molecular Formula | C₉H₁₈N₂ | [8] |
| Molecular Weight | 154.26 g/mol | PubChem |
| Predicted XlogP | 0.7 | [8] |
XlogP is a computationally predicted logarithm of the octanol/water partition coefficient.
Pillar 1: Acidity and Basicity (pKa) - The Ionization Constant
The acid dissociation constant (pKa) is arguably one of the most critical physicochemical parameters, as it dictates the extent of a molecule's ionization at a given pH.[3][9] For 9-Methyl-6,9-diazaspiro[4.5]decane, the two nitrogen atoms are basic and will be protonated at physiological pH (around 7.4). The pKa values will determine the ratio of the neutral to the protonated species, which in turn profoundly impacts solubility, permeability across biological membranes, and binding to the target protein.[10] Molecules with different protonation states can exhibit vastly different biological activities and pharmacokinetic profiles.[11]
Experimental Protocol: UV-Spectrophotometric pKa Determination
This method leverages the difference in the ultraviolet absorbance spectrum of the ionized and non-ionized forms of a molecule. It is a robust and relatively high-throughput method suitable for early drug discovery.[12]
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of 9-Methyl-6,9-diazaspiro[4.5]decane in dimethyl sulfoxide (DMSO).
-
Buffer Preparation: Prepare a series of universal buffers with pH values ranging from 2 to 12 in 0.5 pH unit increments.
-
Sample Preparation: In a 96-well UV-transparent microplate, add a small aliquot of the DMSO stock solution to each buffer to achieve a final concentration of 50-100 µM. Ensure the final DMSO concentration is below 1% to avoid solvent effects.
-
Spectrophotometric Measurement: Measure the full UV-Vis spectrum (e.g., 220-500 nm) for each well using a plate-based spectrophotometer.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the difference between ionized and non-ionized forms is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value(s). The pKa is the pH at which 50% of the compound is in its ionized form.[9]
Caption: Workflow for UV-Spectrophotometric pKa Determination.
Pillar 2: Lipophilicity (logP/logD) - The Partition Coefficient
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME properties.[13] It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species, or the distribution coefficient (logD) at a specific pH for ionizable compounds. For 9-Methyl-6,9-diazaspiro[4.5]decane, which is basic, logD at pH 7.4 is the more physiologically relevant parameter. An optimal balance of lipophilicity and hydrophilicity is crucial; high lipophilicity can lead to poor solubility and non-specific binding, while low lipophilicity may result in poor membrane permeability.[1][14]
Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination
The shake-flask method is the "gold standard" for logP and logD determination due to its direct measurement of the compound's partitioning between two immiscible phases.[15]
Methodology:
-
Phase Preparation: Prepare n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Compound Addition: Add a known amount of 9-Methyl-6,9-diazaspiro[4.5]decane to a mixture of the pre-saturated n-octanol and PBS (e.g., in a 1:1 volume ratio).
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The logD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous (PBS) phase.
Caption: Comparison of Kinetic and Thermodynamic Solubility Workflows.
Conclusion: An Integrated Physicochemical Profile for Informed Drug Design
The successful advancement of a drug candidate like 9-Methyl-6,9-diazaspiro[4.5]decane hinges on a deep and early understanding of its physicochemical properties. While in silico predictions provide valuable initial guidance, rigorous experimental determination of pKa, logD, and solubility is indispensable. The protocols detailed in this guide represent robust, industry-standard methodologies for generating high-quality data. By integrating these parameters, drug discovery teams can build a comprehensive profile of the molecule, enabling data-driven decisions to optimize its structure, predict its in vivo behavior, and ultimately increase its probability of success as a therapeutic agent.
References
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Google Cloud.
- Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed.
- Di, L., & Kerns, E. H. (2003). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- Gleeson, M. P. (2015). Importance of Physicochemical Properties In Drug Discovery. Research and Analysis Journals.
- Raytor. (2025, July 16). How Drug Physical and Chemical Properties Impact Effectiveness. Raytor.
- BMG LABTECH. (2023, April 6).
- JoVE. (2025, February 12). Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs. JoVE.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
- Creative Biolabs. (2019, December 28). Solubility Assessment Service.
- Concept Life Sciences. Assays | ADMET & DMPK | Kinetic Solubility. Concept Life Sciences.
- Sigma-Aldrich. 9-methyl-6,9-diazaspiro[4.5]decane. Sigma-Aldrich.
- Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv.
- Singh, S., & Box, K. (2013). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
- Onufriev, A., & Case, D. A. (2025, November 28). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches.
- Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
- Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub.
- Llinàs, A., & Besalú, E. (2021, September 10). Computer Prediction of pKa Values in Small Molecules and Proteins. PMC.
- NextSDS. 9-methyl-6,9-diazaspiro[4.
- PubChemLite. 9-methyl-6,9-diazaspiro[4.5]decane. PubChemLite.
Sources
- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. raytor.com [raytor.com]
- 3. jove.com [jove.com]
- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 5. bmglabtech.com [bmglabtech.com]
- 6. 9-methyl-6,9-diazaspiro[4.5]decane | 933716-21-3 [sigmaaldrich.com]
- 7. nextsds.com [nextsds.com]
- 8. PubChemLite - 9-methyl-6,9-diazaspiro[4.5]decane (C9H18N2) [pubchemlite.lcsb.uni.lu]
- 9. mrupp.info [mrupp.info]
- 10. researchgate.net [researchgate.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 14. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 15. encyclopedia.pub [encyclopedia.pub]
